molecular formula C10H7NO4 B2376489 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid CAS No. 150453-91-1

4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid

Cat. No.: B2376489
CAS No.: 150453-91-1
M. Wt: 205.169
InChI Key: RPPMJWDFCWLZHA-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid is a chemical compound with the molecular formula C10H7NO4 . It has a molecular weight of 205.17 g/mol . The IUPAC name for this compound is 4-hydroxy-2-oxo-1H-quinoline-6-carboxylic acid .


Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in a glacial acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core with a carboxylic acid group at the 6-position and a hydroxy group at the 4-position . The InChI code for this compound is InChI=1S/C10H7NO4/c12-8-4-9(13)11-7-2-1-5(10(14)15)3-6(7)8/h1-4H,(H,14,15)(H2,11,12,13) .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .


Physical And Chemical Properties Analysis

This compound has several notable physical and chemical properties. It has a molecular weight of 205.17 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its topological polar surface area is 86.6 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid and its derivatives are significant in the field of synthetic chemistry. Research by Ukrainets et al. (2013) explored the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides, emphasizing the method of synthesis and the bromination reactions involved in the process (Ukrainets et al., 2013). Another study by Ukrainets et al. (2011) developed a novel method for synthesizing esters of this compound, highlighting the high yields and purity of the final products (Ukrainets et al., 2011).

Biological Properties

Research has also delved into the biological properties of derivatives of this compound. A study by Ukrainets et al. (2005) examined the reaction of this compound with aminopyridines, leading to the formation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides, which were analyzed for their structural properties (Ukrainets et al., 2005). Another study focused on the diuretic properties of certain derivatives, contributing to an understanding of structure-biological activity relationships (Ukrainets et al., 2008).

Analytical and Computational Studies

The compound has also been a subject of analytical and computational studies. Ulahannan et al. (2014) conducted vibrational spectroscopic, NMR, and quantum chemical computational studies on 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid, providing insights into the molecular structure and properties (Ulahannan et al., 2014).

Pharmacological Potential

Several studies have explored the pharmacological potential of derivatives of this compound. For instance, Ukrainets et al. (2014) investigated the antihypoxic activity of certain derivatives, identifying potential biologically active substances with antihypoxic actions (Ukrainets et al., 2014). Another study focused on the synthesis and analgesic activity of specific derivatives, adding to the understanding of their medicinal properties (Ukrainets et al., 2016).

Future Directions

Research into this compound is ongoing, with potential applications in treating drug-resistant pneumococcal infections . Further optimization of the compound to improve its physicochemical properties as well as potency is currently being pursued .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are often characterized by specific binding affinities and inhibition constants, which determine the extent of its biochemical effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular mechanisms collectively contribute to the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. For instance, prolonged exposure to this compound may lead to cumulative changes in gene expression and metabolic activity, which can have significant implications for cellular health and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. The threshold for these effects varies depending on the specific animal model and the route of administration. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate key metabolic processes, such as glycolysis and the tricarboxylic acid cycle. These interactions can influence the overall metabolic flux and the levels of various metabolites. Additionally, this compound can affect the activity of enzymes involved in oxidative phosphorylation, thereby impacting cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the sites of action. The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

4-hydroxy-2-oxo-1H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-8-4-9(13)11-7-2-1-5(10(14)15)3-6(7)8/h1-4H,(H,14,15)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPMJWDFCWLZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150453-91-1
Record name 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The 4-phenoxyquinoline core structure was synthesized according to a published procedure (42). The synthesis of compound 3 is described in FIG. 13. The synthesis began with stirring p-aminobenzoic acid with malonic acid and phosphorus oxychloride to yield 4-hydroxy-6-carboxy-2-(1H)-quinolinone. Reacting the quinolinone with dichloroiodobenzene is followed by refluxing with butanol produced 3-Iodo-4-phenoxyl-6-carboxyl-2-(1H)-quinolinone. Diodination of the 3-iodo quinolinone yielded compound 3.
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